1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methylphenyl)amino]methylidene}urea
Description
3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]UREA is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a dichlorophenyl group, a dimethylpyrimidinyl group, and a methyleneurea linkage, making it a subject of interest for researchers.
Properties
Molecular Formula |
C21H20Cl2N6O |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]urea |
InChI |
InChI=1S/C21H20Cl2N6O/c1-12-4-6-15(7-5-12)26-20(28-19-24-13(2)10-14(3)25-19)29-21(30)27-16-8-9-17(22)18(23)11-16/h4-11H,1-3H3,(H3,24,25,26,27,28,29,30) |
InChI Key |
PAALBBCBKWIDEL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]UREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.
Synthesis of the dimethylpyrimidinyl intermediate: This involves the alkylation of pyrimidine to introduce methyl groups at the 4 and 6 positions.
Coupling reaction: The dichlorophenyl and dimethylpyrimidinyl intermediates are coupled using a suitable reagent, such as a base or a catalyst, to form the final compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyrimidinyl rings are replaced with other groups using suitable reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]UREA has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an inhibitor of enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of a kinase enzyme, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]UREA can be compared with similar compounds, such as:
4-amino-3-(2,4-dichlorophenyl)pyrazole: This compound shares the dichlorophenyl group but has a different core structure, leading to different chemical properties and applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrimidinyl group but differ in their overall structure and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
